molecular formula C15H16N2S B373901 1-Benzyl-3-(4-methylphenyl)thiourea CAS No. 40288-35-5

1-Benzyl-3-(4-methylphenyl)thiourea

Cat. No.: B373901
CAS No.: 40288-35-5
M. Wt: 256.4g/mol
InChI Key: IUXPJJFLPWHSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H16N2S. It is a derivative of thiourea, characterized by the presence of a benzyl group and a 4-methylphenyl group attached to the thiourea core.

Preparation Methods

1-Benzyl-3-(4-methylphenyl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 4-methylphenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

1-Benzyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-methylphenyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, which may contribute to their therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Benzyl-3-(4-methoxyphenyl)thiourea
  • 1-Benzyl-3-phenylthiourea
  • 1-Benzyl-3-(4-trifluoromethylphenyl)thiourea

These compounds share a similar core structure but differ in the substituents attached to the thiourea group. The unique properties of this compound, such as its specific biological activities and reactivity, distinguish it from these similar compounds .

Properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXPJJFLPWHSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.